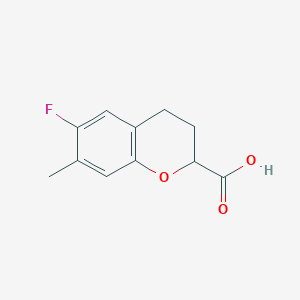
Naphthalene-1,7-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-1,7-dicarboxylic acid is an organic compound with the molecular formula C12H8O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two carboxylic acid groups at the 1 and 7 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-1,7-dicarboxylic acid can be synthesized through several methods. One common approach involves the catalytic oxidation of diisopropylnaphthalene using molecular oxygen in the presence of a solvent containing a lower fatty acid and an oxidation catalyst system comprising bromine and heavy metals such as cerium, cobalt, and manganese . The reaction is typically carried out at temperatures ranging from 150°C to 210°C .
Industrial Production Methods: Industrial production of this compound often involves the oxidation of naphthalene derivatives. The process may include the use of various catalysts and solvents to optimize yield and purity. For example, the oxidation of 2,6-diisopropylnaphthalene can produce this compound .
Chemical Reactions Analysis
Types of Reactions: Naphthalene-1,7-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form naphthalene-1,7-dicarboxylic anhydride.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid for nitration and halogens (e.g., bromine) for halogenation are employed.
Major Products:
Oxidation: Naphthalene-1,7-dicarboxylic anhydride.
Reduction: Naphthalene-1,7-dimethanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
Naphthalene-1,7-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of naphthalene-1,7-dicarboxylic acid involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Naphthalene-1,8-dicarboxylic acid: Similar in structure but with carboxylic acid groups at the 1 and 8 positions.
Naphthalene-2,3-dicarboxylic acid: Contains carboxylic acid groups at the 2 and 3 positions.
Naphthalene-2,6-dicarboxylic acid: Carboxylic acid groups are at the 2 and 6 positions.
Uniqueness: Naphthalene-1,7-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which can influence its reactivity and the types of derivatives that can be synthesized. This positional isomerism allows for the creation of compounds with distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
2089-91-0 |
|---|---|
Molecular Formula |
C12H8O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
naphthalene-1,7-dicarboxylic acid |
InChI |
InChI=1S/C12H8O4/c13-11(14)8-5-4-7-2-1-3-9(12(15)16)10(7)6-8/h1-6H,(H,13,14)(H,15,16) |
InChI Key |
JSKSILUXAHIKNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


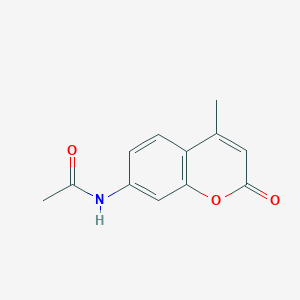
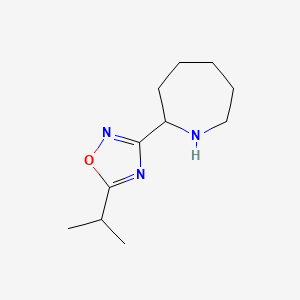
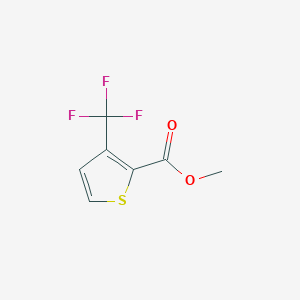
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)
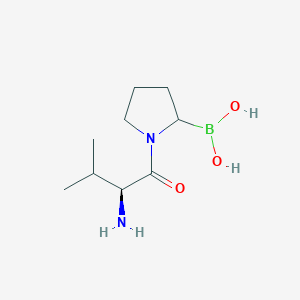
![3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)
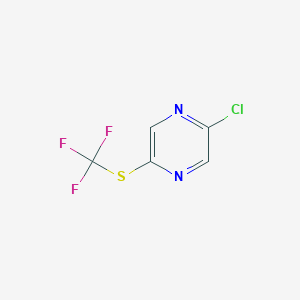
![3H-Cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11891606.png)

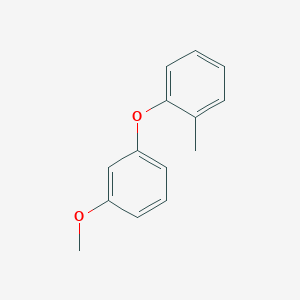
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891612.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B11891615.png)

